Nonyl-|A-D-1-thiomaltoside
Description
Significance of Detergents in Membrane Protein Studies
Integral membrane proteins (IMPs) are embedded within the lipid bilayer of cell membranes, playing crucial roles in cellular processes such as transport, signaling, and energy transduction. nih.govunc.edu However, their hydrophobic nature makes them notoriously difficult to study in aqueous environments. Detergents are amphipathic molecules, possessing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. unc.eduhuji.ac.il This dual nature allows them to extract membrane proteins from their native lipid environment by forming micelles around the protein's hydrophobic regions, thereby keeping them soluble in solution. unc.eduantibodybeyond.com The choice of detergent is critical, as it must be effective at solubilizing the protein without denaturing it or interfering with its biological activity. dojindo.com Non-ionic detergents, like Nonyl-β-D-1-thiomaltoside, are generally considered mild and are often preferred for maintaining the native structure and function of membrane proteins. unc.edusigmaaldrich.com
Historical Context and Evolution of Nonyl-β-D-1-thiomaltoside Application in Protein Science
The development of detergents for membrane protein research has been an ongoing process. Early detergents like polyoxyethylene ethers had limitations, including protein denaturation and low critical micelle concentrations (CMCs), which made them difficult to remove. dojindo.com This led to the development of alkyl glycoside detergents, such as octyl glucoside, which offered milder solubilization. dojindo.com Subsequently, a series of alkyl thiomaltosides, including Nonyl-β-D-1-thiomaltoside, were synthesized and introduced to membrane biochemistry. unc.eduresearchgate.net
The rationale behind developing alkyl thiomaltosides was to create a series of detergents with varying alkyl chain lengths, allowing researchers to select the optimal detergent for their specific protein of interest. researchgate.net It was observed that alkyl thiomaltosides with longer alkyl chains demonstrated better solubilization of membrane proteins from Vibrio parahaemolyticus. researchgate.net Nonyl-β-D-1-thiomaltoside, with its nine-carbon alkyl chain, proved to be effective in solubilizing and maintaining the activity of various membrane proteins, outperforming shorter-chain counterparts like n-Octyl-β-D-thioglucoside and n-Heptyl-β-D-thioglucoside in some cases. dojindo.comfishersci.com Its development was part of a broader effort to expand the toolkit of amphiphiles available for the challenging task of membrane protein structural and functional studies. nih.gov
Fundamental Basis of Nonyl-β-D-1-thiomaltoside Functionality: Amphipathic Nature and Micelle Formation
The effectiveness of Nonyl-β-D-1-thiomaltoside stems from its molecular structure, which consists of a hydrophilic maltose (B56501) head group and a hydrophobic nonyl (nine-carbon) alkyl tail linked by a thioether bond. scbt.com This amphipathic design is the cornerstone of its function. In aqueous solutions, these individual detergent molecules, or monomers, will self-assemble into spherical aggregates called micelles once a certain concentration is reached. unc.edusigmaaldrich.com Within a micelle, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer surface, interacting with the aqueous environment. unc.edusigmaaldrich.com This process of micelle formation is what enables the solubilization of membrane proteins. The hydrophobic tails of the detergent interact with the transmembrane domains of the protein, effectively replacing the native lipid bilayer and creating a soluble protein-detergent complex. unc.eduantibodybeyond.com
Critical Micelle Concentration (CMC) as a Determinant of Research Utility
A key property of any detergent is its Critical Micelle Concentration (CMC), which is the concentration at which micelle formation begins. dojindo.com Below the CMC, the detergent exists primarily as monomers. Above the CMC, both monomers and micelles are present, and the solubilizing power of the detergent increases significantly. dojindo.com
The CMC of Nonyl-β-D-1-thiomaltoside has been reported with some variation, which is common for detergents as the exact value can be influenced by factors like temperature and buffer composition. Reported values include approximately 3.2 mM (0.15%) and 2.4 mM. dojindo.comfishersci.comanatrace.com A relatively high CMC is often advantageous for research applications as it facilitates the removal of excess detergent from the purified protein solution through methods like dialysis. dojindo.comfishersci.com
| Property | Value | Source(s) |
| Critical Micelle Concentration (CMC) | ~3.2 mM (0.15% w/v) | anatrace.commoleculardimensions.com |
| Critical Micelle Concentration (CMC) | 2.4 mM | dojindo.comfishersci.com |
This interactive data table allows for the comparison of reported CMC values for Nonyl-β-D-1-thiomaltoside.
A study investigating the thermodynamics of micelle formation for Nonyl-β-D-1-thiomaltoside found that it exhibited a minimum CMC at 28.3°C, a behavior more akin to ionic surfactants than typical non-ionic surfactants. i-scholar.injst.go.jp This study also noted that the detergent did not show a cloud point up to 100°C, which is a measure of its solubility at higher temperatures. i-scholar.injst.go.jp
Micellar Morphology and Size: Impact on Protein Interactions and Stability in Solution
The size and shape of the micelles formed by a detergent are critical factors that influence its interaction with membrane proteins and the stability of the resulting protein-detergent complexes. Smaller micelles are often favored for crystallization studies as they can increase the likelihood of forming well-ordered protein-protein contacts necessary for crystal lattice formation. nih.gov
Light scattering measurements have indicated that Nonyl-β-D-1-thiomaltoside forms micelles with a relatively small aggregation number, which is the number of individual detergent molecules in a single micelle. i-scholar.injst.go.jp One study reported an aggregation number of 16.4 at 25°C. i-scholar.injst.go.jp The size of micelles formed by a series of straight-chained maltosides, including a nonyl maltoside, was found to remain relatively constant over a range of detergent concentrations. nih.gov The ability to form small, monodisperse micelles is a desirable characteristic for a detergent used in structural biology. nih.gov
| Property | Value | Source(s) |
| Aggregation Number | 16.4 (at 25°C) | i-scholar.injst.go.jp |
This interactive data table presents the reported aggregation number for Nonyl-β-D-1-thiomaltoside micelles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-nonylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O10S/c1-2-3-4-5-6-7-8-9-32-21-18(28)16(26)19(13(11-23)30-21)31-20-17(27)15(25)14(24)12(10-22)29-20/h12-28H,2-11H2,1H3/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOMEWLJBOWKCP-OHQXVXRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470219 | |
| Record name | Nonyl-|A-D-1-thiomaltoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148565-55-3 | |
| Record name | Nonyl 4-O-α-D-glucopyranosyl-1-thio-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148565-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonyl-|A-D-1-thiomaltoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Glucopyranoside, nonyl 4-O-α-D-glucopyranosyl-1-thio | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Role of Nonyl β D 1 Thiomaltoside in Membrane Protein Solubilization and Extraction Methodologies
Principles of Membrane Protein Extraction Using Nonyl-β-D-1-thiomaltoside
The extraction of integral membrane proteins is a critical first step for their biochemical and structural characterization. This process relies on the ability of detergent molecules to partition into the lipid bilayer, disrupt the native lipid-lipid and lipid-protein interactions, and create a soluble protein-detergent complex. unc.edu Nonyl-β-D-1-thiomaltoside, as an amphipathic molecule, facilitates this process through a stepwise mechanism.
At concentrations below its Critical Micelle Concentration (CMC), which is approximately 2.4-3.2 mM, detergent monomers insert themselves into the lipid membrane. nih.govkcl.ac.uk As the concentration increases and surpasses the CMC, these monomers begin to form micelles in the aqueous solution. nih.gov The solubilization of the membrane occurs as the bilayer becomes saturated with detergent molecules, leading to the formation of mixed micelles containing lipids and detergent, and crucially, protein-detergent complexes. unc.edu In these complexes, the hydrophobic transmembrane domains of the protein are shielded from the aqueous environment by the nonpolar alkyl tails of the Nonyl-β-D-1-thiomaltoside molecules, while the hydrophilic maltose (B56501) headgroups interact with the surrounding buffer. This micellar encapsulation effectively mimics the native lipid bilayer, thereby maintaining the protein in a soluble and stable state.
The properties of Nonyl-β-D-1-thiomaltoside make it a valuable tool for this process. Its non-ionic nature prevents interference with ion-exchange chromatography, a common downstream purification technique. nih.gov Furthermore, its relatively high CMC allows for its removal from the protein solution through methods like dialysis, which is advantageous for subsequent functional or structural studies. nih.gov
Key Properties of Nonyl-β-D-1-thiomaltoside:
| Property | Value | Reference |
| Chemical Formula | C21H40O10S | nih.gov |
| Molecular Weight | 484.6 g/mol | nih.gov |
| CMC in Water | ~2.4 - 3.2 mM | nih.govkcl.ac.uk |
| Appearance | White solid |
Efficacy of Nonyl-β-D-1-thiomaltoside in Maintaining Native Conformation and Functionality during Solubilization Processes
A primary challenge in membrane protein research is the preservation of the protein's native three-dimensional structure and biological activity upon removal from its natural lipid environment. The choice of detergent is paramount, as harsh detergents can lead to irreversible denaturation. Nonyl-β-D-1-thiomaltoside is recognized for its mild character, which often translates to superior preservation of protein integrity.
Research has demonstrated that proteins isolated using Nonyl-β-D-1-thiomaltoside exhibit higher activity compared to those extracted with other commonly used detergents such as n-Octyl-β-D-thioglucoside or n-Heptyl-β-D-thioglucoside. nih.govnih.gov This suggests that Nonyl-β-D-1-thiomaltoside is more effective at maintaining the delicate balance of non-covalent interactions that dictate the protein's functional conformation.
A notable example is the solubilization of H(+)-translocating ATPase (F0F1). When this enzyme complex was extracted from membranes using a series of alkyl thiomaltosides, including Nonyl-β-D-1-thiomaltoside, the resulting specific activity was significantly higher than that achieved with octyl glucoside or heptyl thioglucoside. This superior performance underscores the detergent's ability to create a microenvironment that is conducive to the enzyme's catalytic function.
The table below illustrates a hypothetical comparison of enzyme activity after solubilization with different detergents, based on findings in the literature.
Illustrative Comparison of H(+)-translocating ATPase Activity:
| Detergent | Relative Specific Activity (%) |
| Nonyl-β-D-1-thiomaltoside | 100 |
| n-Octyl-β-D-glucoside | 65 |
| n-Heptyl-β-D-thioglucoside | 50 |
| Triton X-100 | 30 |
Optimization Strategies for Nonyl-β-D-1-thiomaltoside-Mediated Solubilization
Achieving high-yield extraction of a functional membrane protein requires careful optimization of the solubilization conditions. The ideal parameters are often protein-dependent and must be determined empirically. researchgate.net Key variables to consider include the detergent-to-protein ratio, as well as the composition of the buffer and other environmental factors. kcl.ac.uk
Detergent-to-Protein Ratio Optimization for Efficient Extraction
The ratio of detergent to protein is a critical factor that influences both the efficiency of solubilization and the stability of the extracted protein. An insufficient amount of detergent will result in incomplete extraction, while an excessive concentration can lead to the removal of essential lipids and potential protein denaturation.
A common starting point for optimization is to screen a range of detergent concentrations at a fixed protein concentration (typically 1-10 mg/ml). kcl.ac.uk The goal is to find the lowest concentration of Nonyl-β-D-1-thiomaltoside that provides the maximum yield of active, monodisperse protein. The optimal ratio can vary significantly between different membrane proteins.
The following table provides a representative example of an experimental setup for optimizing the detergent-to-protein ratio for a hypothetical membrane protein.
Example of a Detergent-to-Protein Ratio Optimization Screen:
| Sample | Protein Conc. (mg/mL) | Nonyl-β-D-1-thiomaltoside Conc. (% w/v) | Detergent:Protein (w/w) | Solubilization Yield (%) |
| 1 | 2 | 0.1% | 5:1 | 45 |
| 2 | 2 | 0.2% | 10:1 | 75 |
| 3 | 2 | 0.4% | 20:1 | 92 |
| 4 | 2 | 0.8% | 40:1 | 93 |
| 5 | 2 | 1.6% | 80:1 | 85 (some aggregation) |
Influence of Buffer Composition and Environmental Conditions on Solubilization Efficiency
The physicochemical environment during solubilization plays a significant role in the stability and yield of the extracted membrane protein. Factors such as pH, ionic strength, and temperature can affect both the protein and the detergent's properties. kcl.ac.uk
pH: The pH of the buffer should be maintained within a range that ensures the stability of the target protein, typically close to physiological pH (7.4). However, the optimal pH for solubilization may differ and should be screened, for instance, from pH 6.0 to 8.5. researchgate.net
Ionic Strength: The salt concentration (e.g., NaCl) can influence the solubility of membrane proteins and the micellar properties of the detergent. researchgate.net A common starting point is a buffer containing 150 mM NaCl, but higher or lower concentrations may prove beneficial for specific proteins. sigmaaldrich.com It is essential to find a balance that maintains protein stability without causing aggregation or dissociation of protein complexes. researchgate.net
Temperature: Solubilization is often carried out at 4°C to minimize proteolytic degradation. researchgate.net However, some proteins may require higher temperatures for efficient extraction. The effect of temperature on the stability of the target protein in the presence of Nonyl-β-D-1-thiomaltoside should be carefully evaluated.
The following table illustrates how buffer conditions can be varied to optimize the solubilization of a target protein.
Example of Buffer Condition Optimization:
| Condition | Buffer | NaCl Conc. (mM) | Temperature (°C) | Solubilization Yield (%) |
| A | 20 mM HEPES, pH 7.5 | 150 | 4 | 88 |
| B | 20 mM Tris-HCl, pH 8.0 | 150 | 4 | 92 |
| C | 20 mM Tris-HCl, pH 8.0 | 300 | 4 | 85 |
| D | 20 mM Tris-HCl, pH 8.0 | 150 | 22 | 95 |
Applications in High-Throughput Screening for Membrane Protein Solubilization Yields
The empirical nature of membrane protein solubilization makes it an ideal process for high-throughput screening (HTS) approaches. nih.gov HTS allows for the rapid evaluation of a large number of conditions to identify those that yield stable, functional protein. nih.gov This is particularly valuable in structural biology and drug discovery, where large quantities of high-quality protein are required.
In a typical HTS setup for detergent screening, a specific membrane protein, often fused to a reporter like Green Fluorescent Protein (GFP), is subjected to solubilization with a panel of different detergents, including various alkyl maltosides, glucosides, and other classes of amphiphiles. nih.govmdpi.com The stability of the protein in each detergent can then be assessed using techniques such as differential scanning fluorimetry (DSF) or fluorescence-detection size-exclusion chromatography (FSEC). nih.gov
While specific published screens that include Nonyl-β-D-1-thiomaltoside are not widely documented, its favorable properties as a mild, non-ionic detergent make it a strong candidate for inclusion in such screens. The goal of these screens is to identify the optimal detergent that maximizes the thermal stability (melting temperature, Tm) and monodispersity of the target protein, which are critical parameters for successful downstream applications like crystallography or cryo-electron microscopy. nih.govresearchgate.net The systematic nature of HTS allows researchers to efficiently map the detergent landscape for a given membrane protein, significantly accelerating the path to its structural and functional elucidation. nih.gov
Applications of Nonyl β D 1 Thiomaltoside in Advanced Structural Biology Techniques
Nonyl-β-D-1-thiomaltoside in Nuclear Magnetic Resonance (NMR) Spectroscopy of Membrane Proteins
NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of membrane proteins at atomic resolution. nih.gov The success of NMR studies heavily relies on the preparation of high-quality, stable, and homogenous protein samples, where the choice of detergent plays a pivotal role. Nonyl-β-D-1-thiomaltoside possesses properties that make it well-suited for NMR studies of membrane proteins.
Sample Preparation and Stability Considerations for Solution-State NMR Analysis
For solution-state NMR, membrane proteins must be extracted from the lipid bilayer and solubilized in detergent micelles that are small enough to allow for rapid tumbling of the protein-detergent complex. nih.gov Nonyl-β-D-1-thiomaltoside is effective in solubilizing membrane proteins while preserving their native structure and activity. dojindo.com An important characteristic of a detergent for NMR is its critical micelle concentration (CMC), which is the concentration at which detergent monomers begin to form micelles. mdpi.com Nonyl-β-D-1-thiomaltoside has a relatively high CMC of 2.4 mM, which facilitates its removal by dialysis during sample preparation and purification. dojindo.com This property is advantageous for optimizing the protein-to-detergent ratio and for exchanging into different buffer conditions required for NMR experiments.
The stability of the membrane protein in the detergent micelle is crucial for the long acquisition times often required for multidimensional NMR experiments. Nonyl-β-D-1-thiomaltoside is considered a mild detergent, which helps in maintaining the long-term stability of the solubilized protein. The maltose (B56501) headgroup of the detergent is known to be gentle on protein structure, minimizing the risk of denaturation over time. The stability of a protein sample for NMR should ideally be for at least one week under the experimental conditions.
Table 1: Comparison of Critical Micelle Concentration (CMC) of Various Detergents Used in Membrane Protein Research
| Detergent | Abbreviation | CMC (mM) |
|---|---|---|
| Nonyl-β-D-1-thiomaltoside | 2.4 dojindo.com | |
| n-Dodecyl-β-D-maltopyranoside | DDM | 0.17 mdpi.com |
| n-Decyl-β-D-maltopyranoside | DM | 0.87 kcl.ac.uk |
| n-Octyl-β-D-glucopyranoside | OG | 20-25 mdpi.com |
Integration into Solid-State NMR Studies for Membrane Protein Structural Elucidation
Solid-state NMR (ssNMR) is a powerful technique for studying membrane proteins in a more native-like lipid bilayer environment, such as in proteoliposomes or bicelles. researchgate.net While the protein is studied in a lipid environment, detergents like Nonyl-β-D-1-thiomaltoside play a crucial role in the initial solubilization and purification of the protein before its reconstitution into the lipid membrane. researchgate.net
The process of reconstitution involves mixing the purified, detergent-solubilized protein with lipids, followed by the removal of the detergent. The relatively high CMC of Nonyl-β-D-1-thiomaltoside (2.4 mM) simplifies its removal through methods like dialysis or the use of adsorbent beads, which is a critical step for the successful formation of proteoliposomes suitable for ssNMR. dojindo.comaston.ac.uk Incomplete detergent removal can interfere with the lipid bilayer structure and affect the quality of the ssNMR spectra. The mild nature of Nonyl-β-D-1-thiomaltoside helps to ensure that the protein is in its native conformation when it is incorporated into the lipid bilayer.
Insights into Protein Conformational Dynamics and Ligand Interactions via NMR
NMR spectroscopy is unique in its ability to provide information on protein dynamics over a wide range of timescales, from picoseconds to seconds. nih.govmdpi.com These dynamics are often crucial for protein function, including ligand binding and conformational changes. To accurately study these dynamic processes, it is essential to maintain the protein in a near-native state. The use of a mild detergent like Nonyl-β-D-1-thiomaltoside is advantageous as it is less likely to alter the protein's natural conformational ensemble compared to harsher detergents. dojindo.com
By solubilizing the membrane protein in Nonyl-β-D-1-thiomaltoside micelles, researchers can use various NMR techniques, such as relaxation experiments and chemical shift perturbation mapping, to study the protein's flexibility and its interactions with ligands, substrates, or other binding partners. uwaterloo.ca The preservation of the protein's activity when using Nonyl-β-D-1-thiomaltoside suggests that the functionally relevant conformational states are maintained, allowing for meaningful insights into the protein's mechanism of action. dojindo.com
Nonyl-β-D-1-thiomaltoside in Cryo-Electron Microscopy (Cryo-EM) for Membrane Protein Structure Determination
Cryo-EM has become a leading technique for determining the high-resolution structures of membrane proteins. nih.gov Similar to NMR, the success of a cryo-EM experiment is highly dependent on the quality of the sample, and the choice of detergent is a critical parameter. nih.gov
Optimization of Sample Conditions for High-Resolution Cryo-EM Data Acquisition
In cryo-EM, the goal is to obtain a thin, even layer of vitreous ice containing well-dispersed, randomly oriented protein particles. creative-biostructure.com The detergent used to solubilize the membrane protein forms a micelle around its hydrophobic regions, and the properties of this micelle can significantly impact the quality of the cryo-EM grid. nih.gov Detergents with low CMC values are often favored in cryo-EM to minimize the concentration of free micelles in the background, which can reduce the signal-to-noise ratio. researchgate.net While Nonyl-β-D-1-thiomaltoside has a higher CMC than some commonly used detergents like DDM, its effectiveness in maintaining protein stability and homogeneity can outweigh this factor.
The size and shape of the protein-detergent complex also influence particle distribution on the grid. The nonyl alkyl chain of Nonyl-β-D-1-thiomaltoside contributes to the formation of appropriately sized micelles for many membrane proteins. Optimization of the detergent concentration is a key step in preparing cryo-EM samples to ensure a sufficient particle density without causing aggregation. creative-biostructure.com The addition of specific detergents, even at low concentrations, can help overcome common issues such as protein aggregation and preferential orientation at the air-water interface. researchgate.netfrontiersin.org
Preservation of Protein Integrity and Homogeneity in Vitreous Ice Preparations
A major challenge in cryo-EM sample preparation is the potential for protein denaturation or aggregation at the air-water interface during the blotting process. nih.gov The choice of detergent can influence the behavior of the protein at this interface. Mild detergents like Nonyl-β-D-1-thiomaltoside can help to protect the protein from denaturation, thus preserving its structural integrity. dojindo.com
A homogenous sample, where all protein particles are in the same conformational state, is essential for achieving high resolution in single-particle cryo-EM. The ability of Nonyl-β-D-1-thiomaltoside to maintain the activity and stability of membrane proteins suggests that it can help in preparing homogenous samples for vitrification. dojindo.com By preserving the native structure of the protein in solution, Nonyl-β-D-1-thiomaltoside increases the likelihood of obtaining a uniform population of particles in the vitreous ice, which is a prerequisite for successful high-resolution structure determination.
Nonyl-β-D-1-thiomaltoside as an Additive in Membrane Protein Crystallization Trials
The journey from a purified membrane protein to a high-resolution crystal structure is often fraught with challenges, including protein aggregation, conformational instability, and the formation of poorly ordered crystals. The selection of an appropriate detergent is a critical parameter for growing well-ordered crystals suitable for X-ray diffraction. nih.govnih.gov While a detergent is used for initial solubilization and purification, a different detergent or a mixture of detergents and other additives may be required for successful crystallization. cancer.gov Additives can modulate the size and shape of the detergent micelle, which in turn can influence the formation of crystal contacts. cancer.gov
Nonyl-β-D-1-thiomaltoside, a non-ionic detergent, is utilized in this context. Its maltose headgroup and nine-carbon alkyl chain provide a balance of hydrophilicity and hydrophobicity that is effective for stabilizing many membrane proteins. When used as an additive, it can help to create a more homogeneous and compact protein-detergent micelle, which is often more amenable to packing into a well-ordered crystal lattice.
A prerequisite for crystallization is a protein sample that is both soluble and stable at high concentrations. nih.gov Membrane proteins, once removed from their native lipid environment, are prone to aggregation and denaturation. Detergents like Nonyl-β-D-1-thiomaltoside create a mimetic environment by forming micelles that surround the protein's transmembrane domains, effectively replacing the native lipid molecules. cancer.gov
The stability that Nonyl-β-D-1-thiomaltoside imparts on a target membrane protein is a key factor in successful crystallization. A stable protein is more likely to maintain a single, homogeneous conformation, which is essential for forming the uniform molecular interactions required for crystal growth. The use of fusion proteins, such as maltose-binding protein or T4 lysozyme, is another strategy that has been employed to enhance the solubility and stability of membrane proteins, facilitating their crystallization. The choice of detergent, including the use of Nonyl-β-D-1-thiomaltoside, is often determined by its ability to maintain the protein's function and stability. cancer.gov
Illustrative Data on Protein Stability Enhancement:
Table 1: Effect of Detergent Additives on the Thermal Stability of a Hypothetical ABC Transporter| Detergent Condition | Melting Temperature (Tm) (°C) | Notes |
|---|---|---|
| 0.05% DDM | 48.5 | Baseline stability in a common primary detergent. |
| 0.05% DDM + 0.01% Cholesteryl Hemisuccinate | 51.2 | Lipid additive provides some stabilization. |
This table is a hypothetical representation of typical data obtained from thermal shift assays to illustrate the stabilizing effect of detergent additives.
The ultimate goal of crystallization is to obtain crystals that diffract X-rays to a high resolution, enabling the determination of a detailed atomic structure. The detergent used can have a profound impact on the internal order of the crystal, which directly affects the diffraction quality. nih.govnih.gov The size of the detergent micelle is a critical factor; overly large or heterogeneous micelles can hinder the formation of tight crystal packing, leading to poorly diffracting crystals.
Representative Data on Diffraction Improvement:
Table 2: Impact of Nonyl-β-D-1-thiomaltoside on the Diffraction Resolution of a GPCR Crystal| Crystallization Condition | Best Diffraction Resolution (Å) | Crystal Morphology |
|---|---|---|
| 0.1% DDM, 20% PEG 800 | 3.5 | Small needles |
| 0.1% DDM, 0.02% Nonyl-β-D-1-thiomaltoside, 18% PEG 800 | 2.8 | Rod-shaped, larger crystals |
This table provides an illustrative example of how the addition of a secondary detergent like Nonyl-β-D-1-thiomaltoside can improve crystal quality and diffraction resolution.
Integration with Other Biophysical Techniques for Comprehensive Membrane Protein Characterization
Before attempting the often lengthy and resource-intensive process of crystallization, a thorough biophysical characterization of the protein-detergent complex is crucial. Several techniques are employed to assess the quality of the sample, including its stability, homogeneity, and oligomeric state. Nonyl-β-D-1-thiomaltoside is compatible with these methods, allowing for a comprehensive evaluation of the protein preparation.
Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a rapid and high-throughput method to assess protein stability. nih.govresearchgate.net The technique measures changes in the fluorescence of a dye that binds to hydrophobic regions of a protein as it unfolds due to increasing temperature. harvard.edudomainex.co.uk A higher melting temperature (Tm) is indicative of a more stable protein.
For membrane proteins solubilized in Nonyl-β-D-1-thiomaltoside, DSF can be used to screen a wide range of buffer conditions, additives, and ligands to find those that enhance stability. nih.gov The nanoDSF variant is particularly useful as it measures changes in the intrinsic fluorescence of tryptophan and tyrosine residues, avoiding potential interference from detergent micelles with external dyes. harvard.edudomainex.co.uk This analysis is critical for identifying the optimal conditions for purification and crystallization.
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a solution. unchainedlabs.com In the context of membrane protein structural biology, DLS is invaluable for assessing the quality of a protein preparation by monitoring for the presence of aggregates. nih.gov Aggregation is a major impediment to crystallization, and DLS can quickly identify whether a sample is monodisperse (containing particles of a single size) or polydisperse (containing a range of sizes, often including aggregates). unchainedlabs.com
When a membrane protein is solubilized in Nonyl-β-D-1-thiomaltoside, DLS can measure the size of the protein-detergent micelles. A narrow size distribution indicates a homogeneous sample, which is ideal for crystallization trials. The technique can be used to screen different detergents, including Nonyl-β-D-1-thiomaltoside, and buffer conditions to find those that minimize aggregation. unchainedlabs.com
Typical DLS Data for a Membrane Protein:
Table 3: DLS Analysis of a Membrane Transporter in Different Detergents| Detergent | Mean Hydrodynamic Radius (nm) | Polydispersity Index (PDI) | Interpretation |
|---|---|---|---|
| 0.1% LDAO | 15.2 | 0.45 | Polydisperse sample with significant aggregation. |
| 0.05% DDM | 8.1 | 0.28 | Moderately polydisperse sample. |
This is a representative data table illustrating how DLS can be used to assess the quality of a membrane protein preparation in various detergents.
Mass photometry is a single-molecule technique that measures the mass of individual particles in solution by quantifying the light they scatter. refeyn.combiorxiv.org This method has emerged as a powerful tool for characterizing the composition and heterogeneity of membrane protein samples. refeyn.comnih.gov It can accurately determine the mass of the protein, the associated detergent micelle, and the oligomeric state of the protein within the micelle. refeyn.combiorxiv.org
For a membrane protein solubilized in Nonyl-β-D-1-thiomaltoside, mass photometry can confirm if the protein exists in its expected monomeric, dimeric, or other oligomeric form. nih.gov This is crucial information, as the oligomeric state is often directly related to the protein's function. The technique can also reveal sample heterogeneity, such as the presence of different oligomeric species or protein aggregates, which can then be addressed through further purification or optimization of the solubilization conditions. refeyn.comresearchgate.net Mass photometry provides a high-resolution view of sample quality, guiding the subsequent steps in structural determination. refeyn.com
Electron Paramagnetic Resonance (EPR) Spectroscopy for Probing Conformational Dynamics in Nonyl-β-D-1-thiomaltoside Systems
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful biophysical technique used to investigate the structure and dynamics of macromolecules, particularly membrane proteins. abcam.comnih.gov In a typical experiment involving a membrane protein, the protein is first extracted from its native membrane and stabilized in a soluble form using a detergent. Nonyl-β-D-1-thiomaltoside, due to its gentle, non-denaturing properties, would be a suitable candidate for creating detergent micelles that mimic a lipid bilayer environment, thereby preserving the protein's native conformation.
The study of conformational dynamics using EPR often employs a technique called site-directed spin labeling (SDSL). usbio.netchemspider.com This involves introducing a paramagnetic spin label, most commonly a nitroxide moiety, at specific sites within the protein. usbio.net The EPR spectrum of this spin label is highly sensitive to its local environment, including its mobility, solvent accessibility, and distance to other spin labels.
Once the protein is solubilized in Nonyl-β-D-1-thiomaltoside micelles, changes in its conformational state—triggered by ligand binding, pH changes, or interaction with other proteins—would alter the environment of the spin label. This would, in turn, lead to measurable changes in the EPR spectrum. For instance, continuous-wave (CW)-EPR can provide information on the mobility of the spin label, reflecting local structural fluctuations. nih.govkcl.ac.uk Pulsed EPR techniques, such as Double Electron-Electron Resonance (DEER), can measure distances between two spin labels in the range of 1.5 to 16.0 nm, allowing for the characterization of large-scale conformational changes. dojindo.com
Although no specific data exists for Nonyl-β-D-1-thiomaltoside, research on other detergents demonstrates this principle. For example, studies on proteins in dodecyl phosphocholine (DPC) micelles have successfully used DEER to map distances and monitor trimerization states. dojindo.com
Table 1: Hypothetical EPR Parameters for a Model Membrane Protein in Nonyl-β-D-1-thiomaltoside Micelles
| Parameter | Description | Hypothetical Value (State A) | Hypothetical Value (State B) |
| Inverse Central Linewidth (ΔH₀⁻¹) | An indicator of spin label mobility. Higher values suggest greater mobility. | 1.2 G⁻¹ | 0.9 G⁻¹ |
| Solvent Accessibility (Π) | Measures the accessibility of the spin label to polar relaxation agents. | High | Low |
| Inter-spin Distance (r) | Measured by DEER between two labeled sites. | 3.5 nm | 4.2 nm |
This table is illustrative and not based on experimental data for Nonyl-β-D-1-thiomaltoside.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Nonyl-β-D-1-thiomaltoside-Extracted Proteins
Circular Dichroism (CD) spectroscopy is a widely used technique to determine the secondary structure of proteins. fishersci.commdpi.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The resulting CD spectrum in the far-UV region (typically 190-250 nm) provides a signature of the protein's secondary structure elements, including α-helices, β-sheets, turns, and random coils. fishersci.com
For membrane proteins, obtaining a high-quality CD spectrum requires that the protein be in a soluble, non-aggregated state that maintains its structural integrity. A detergent like Nonyl-β-D-1-thiomaltoside would be used to extract the protein from the membrane and maintain it in a solution that is transparent in the far-UV range. The properties of the detergent micelle are crucial for preserving the native secondary structure of the protein.
Once the protein is purified and solubilized in a buffer containing Nonyl-β-D-1-thiomaltoside, its CD spectrum can be recorded. The spectrum is then deconvoluted using various algorithms and reference databases to estimate the percentage of each type of secondary structure. This analysis is critical for confirming that the protein has folded correctly after extraction and purification, and it can be used to monitor changes in secondary structure upon ligand binding or environmental changes.
Studies on the voltage-gated sodium channel NavMs in various detergents, including the closely related nonyl maltoside, have shown that CD spectroscopy can confirm the high helical content of the protein, which corresponds well with its crystal structure. Such an analysis would be the goal for a protein solubilized in Nonyl-β-D-1-thiomaltoside.
Table 2: Representative Secondary Structure Content of a Membrane Protein Determined by CD Spectroscopy in a Detergent Environment
| Secondary Structure Element | Percentage (%) from CD in Detergent | Percentage (%) from Crystal Structure |
| α-Helix | 68% | 67% |
| β-Sheet | 5% | 6% |
| Turn | 10% | 11% |
| Unordered | 17% | 16% |
This table is based on representative data for membrane proteins in detergent and does not reflect specific experiments using Nonyl-β-D-1-thiomaltoside.
Nonyl β D 1 Thiomaltoside in Membrane Protein Purification and Functional Studies
Nonyl-β-D-1-thiomaltoside's Contribution to Preserving Protein Activity and Ligand Binding Capabilities
A primary goal in membrane protein purification is to maintain the protein's native conformation and biological activity. The choice of detergent is paramount in achieving this, as harsh detergents can lead to denaturation and loss of function. Nonyl-β-D-1-thiomaltoside is considered a mild detergent, and it has been reported that proteins isolated using this detergent exhibit higher activity compared to those isolated with other detergents like n-Octyl-β-D-thioglucoside or n-Heptyl-β-D-thioglucoside. nih.govkcl.ac.uk
The preservation of activity is crucial for subsequent functional studies, such as enzyme kinetics and ligand binding assays. For G protein-coupled receptors (GPCRs), for example, maintaining the ability to bind their specific ligands is a key indicator of their structural integrity. nih.gov The use of a mild detergent like Nonyl-β-D-1-thiomaltoside can be instrumental in obtaining purified, active receptors for drug screening and other pharmacological studies. nih.gov
Table 2: Comparison of Detergent Properties Relevant to Protein Activity Preservation
| Detergent | Chemical Class | CMC (mM) | Aggregation Number | Notes on Protein Stability/Activity |
| Nonyl-β-D-1-thiomaltoside | Non-ionic (Thiomaltoside) | ~2.4 nih.gov | Not widely reported | Reported to yield higher protein activity than shorter-chain thioglucosides. nih.govkcl.ac.uk |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic (Maltoside) | ~0.17 | ~78-149 | Widely used and considered a mild detergent, but its large micelle size can be a drawback. |
| n-Octyl-β-D-glucoside (OG) | Non-ionic (Glucoside) | ~25 | ~27-100 | Higher CMC makes it easily removable, but it is considered a harsher detergent than maltosides. |
| Lauryl Dimethyl Amine Oxide (LDAO) | Zwitterionic | ~1-2 | ~75 | Can be effective for solubilization but is often more denaturing. |
Influence on Protein Folding and Conformational Stability of Membrane Proteins
The native three-dimensional structure of a membrane protein is essential for its function. This structure is maintained by a complex interplay of interactions between the protein's transmembrane domains and the surrounding lipid environment. When a membrane protein is extracted from its native membrane, the detergent micelles must provide a surrogate environment that stabilizes its folded state.
Detergent micelles stabilize membrane proteins by sequestering their hydrophobic transmembrane domains from the aqueous solvent. The hydrophobic tails of the detergent molecules interact with the hydrophobic surfaces of the protein, while the hydrophilic headgroups face the aqueous buffer. This creates a soluble protein-detergent complex.
The ability of a detergent to maintain the native fold of a membrane protein is dependent on the chemical nature of both its hydrophobic tail and its hydrophilic headgroup. The nonyl (C9) alkyl chain of Nonyl-β-D-1-thiomaltoside provides a sufficiently hydrophobic environment to shield the transmembrane domains, while the maltose (B56501) headgroup is bulky and highly hydrophilic, which helps to keep the complex in solution. The thioether linkage in the headgroup can also influence the detergent's properties and its interaction with the protein.
Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure and conformational stability of membrane proteins in detergent micelles. rsc.org By measuring the differential absorption of left and right-circularly polarized light, CD spectroscopy can provide information on the helical and sheet content of a protein. nih.gov Such studies can be used to compare the stabilizing effects of different detergents on a target membrane protein.
While detergents are essential for solubilizing membrane proteins, they can also disrupt native interactions, both between the protein and its surrounding lipids and between protein subunits in an oligomeric complex.
Protein-Lipid Interactions: Specific interactions between a membrane protein and certain lipid molecules can be crucial for its structure and function. Native mass spectrometry has emerged as a powerful tool to study these interactions. nih.gov In this technique, the intact protein-lipid complex is transferred into the gas phase, allowing for the identification of bound lipids. Studies have shown that the choice of detergent can significantly influence the extent to which native lipid interactions are preserved. nih.gov While specific data for Nonyl-β-D-1-thiomaltoside is limited, studies on the closely related n-nonyl-β-D-glucopyranoside have demonstrated that different detergents can lead to varying degrees of protein unfolding in the gas phase and can modulate the observed lipid binding. atascientific.com.au
Protein-Protein Interactions: Many membrane proteins function as dimers or higher-order oligomers. nih.gov These protein-protein interactions are often mediated by the transmembrane domains. frontiersin.org The detergent used for solubilization must be mild enough to preserve these interactions. The gentle nature of Nonyl-β-D-1-thiomaltoside makes it a suitable candidate for the purification of membrane protein complexes. The ability to maintain the native oligomeric state is critical for understanding the protein's biological function. For instance, the dimerization of some GPCRs is known to be important for their signaling. frontiersin.org
Comparative Analysis of Nonyl β D 1 Thiomaltoside with Other Detergents and Membrane Mimetics
Comparison with Other Maltoside and Glucoside-Based Detergents (e.g., n-Dodecyl-β-D-maltoside, n-Octyl-β-D-glucopyranoside)
Key detergents for comparison include the widely used n-Dodecyl-β-D-maltoside (DDM) and n-Octyl-β-D-glucopyranoside (OG). DDM is often considered a "gold standard" due to its mild, non-denaturing properties and success in membrane protein crystallization. dojindo.comnih.gov OG, with its shorter alkyl chain and single glucose headgroup, has a much higher CMC, making it easily removable by dialysis but also rendering it a harsher detergent for some sensitive proteins. mdpi.comwikipedia.org
Table 1: Comparison of Physicochemical Properties
| Detergent | Chemical Family | Alkyl Chain Length | CMC (mM) | Key Characteristics |
|---|---|---|---|---|
| Nonyl-β-D-1-thiomaltoside | Thiomaltoside | C9 | ~3.2 | Mild; Thio-linkage provides stability against β-glucosidase. |
| n-Dodecyl-β-D-maltoside (DDM) | Maltoside | C12 | ~0.17 | Very mild, low CMC, widely used for structural studies. dojindo.com |
| n-Octyl-β-D-glucopyranoside (OG) | Glucoside | C8 | ~25 | High CMC, easily dialyzable, can be harsh. wikipedia.org |
The efficiency of a detergent is measured not just by its ability to extract a protein from the membrane, but by its capacity to yield a high quantity of functional, correctly folded protein. Research has shown that alkyl thiomaltosides with longer alkyl chains, such as nonyl- and decyl-thiomaltoside, exhibit better solubilization of membrane proteins compared to those with shorter chains.
In specific applications, Nonyl-β-D-1-thiomaltoside has demonstrated superior performance in preserving protein activity. For instance, studies on H(+)-translocating ATPase revealed that the enzyme solubilized with nonyl thiomaltoside showed significantly higher specific activity than when solubilized with octyl glucoside or heptyl thioglucoside. This suggests that the combination of the C9 alkyl chain and the thiomaltoside headgroup in Nonyl-β-D-1-thiomaltoside provides a more stabilizing environment for certain proteins than shorter-chain glucosides. While DDM is highly effective at solubilizing a wide range of proteins, the optimal detergent is always protein-specific, and a screening process is often necessary. kcl.ac.uk
The choice of detergent can profoundly impact the stability and measured activity of a membrane protein. Longer-chain non-ionic detergents are generally considered milder than their short-chain counterparts. nih.gov The maltoside headgroup, being larger than a single glucose unit, is also thought to contribute to a detergent's mildness.
The thioether linkage in Nonyl-β-D-1-thiomaltoside offers an advantage over its oxygen-linked glucoside counterparts by providing resistance to degradation by β-glucosidase enzymes. This chemical stability can be crucial during long purification and experimental procedures. The slightly longer alkyl chain of Nonyl-β-D-1-thiomaltoside compared to OG, combined with the larger maltose (B56501) headgroup, likely creates a more lipid-like and less disruptive micellar environment, contributing to the higher activity observed for some proteins. Conversely, the very low CMC of DDM, while excellent for stability, makes it difficult to remove by dialysis, which can be a drawback for reconstitution experiments. dojindo.com
Evaluation Against Zwitterionic and Other Non-ionic Detergents in Specific Research Contexts
Detergents are broadly classified based on the charge of their hydrophilic headgroup: non-ionic, ionic, and zwitterionic. cusabio.com Nonyl-β-D-1-thiomaltoside is non-ionic, meaning its headgroup carries no net charge. This class of detergents is known for being mild and disrupting lipid-lipid and protein-lipid interactions without significantly altering protein structure. cusabio.com
Zwitterionic detergents, such as CHAPS and LDAO, contain both a positive and a negative charge in their headgroup, resulting in a neutral net charge. cusabio.com However, they behave as a hybrid between non-ionic and ionic detergents. While generally milder than purely ionic detergents like SDS, they are more effective at disrupting protein-protein interactions than non-ionic detergents. cusabio.com
In research contexts like 2D electrophoresis, both non-ionic and zwitterionic detergents have proven effective. nih.govarxiv.org Studies comparing various detergents have found that efficient solubilizers exist in each class, with dodecyl maltoside (a close relative of Nonyl-β-D-1-thiomaltoside) being among the most efficient non-ionic options. nih.govarxiv.org The choice between a non-ionic detergent like Nonyl-β-D-1-thiomaltoside and a zwitterionic one often depends on the experimental goal. For structural studies where preserving the native protein conformation and subunit interactions is paramount, a mild non-ionic detergent is typically preferred. For applications requiring the dissociation of protein complexes or robust solubilization for proteomics, a zwitterionic detergent might be more suitable. researchgate.net
Contrasting Nonyl-β-D-1-thiomaltoside Micelles with Detergent-Free Membrane Mimetics (e.g., Nanodiscs, Amphipols, Lipid Bicelles)
While detergent micelles are indispensable tools, they are imperfect mimics of a native cell membrane. researchgate.netacs.org Their curved shape, the absence of a true lipid bilayer, and altered lateral pressure can sometimes lead to protein destabilization or loss of function. acs.orgnih.gov This has driven the development of more sophisticated, detergent-free membrane mimetics.
Detergent Micelles , formed by agents like Nonyl-β-D-1-thiomaltoside, are the simplest and most common system for initial protein solubilization and purification. Their primary advantage is the efficiency with which they can extract proteins from the native membrane. However, their main limitation is their often-denaturing effect and the removal of the native lipid environment, which can be critical for protein function. nih.govnih.gov
Nanodiscs are small patches of a lipid bilayer encircled by a "belt" of an amphipathic scaffold protein. nih.gov They provide a planar, detergent-free lipid environment that is more native-like than a micelle. helmholtz-munich.de This system is highly advantageous for functional and structural studies as it allows access to both sides of the membrane protein. helmholtz-munich.de A key limitation can be the requirement for detergents during the initial reconstitution process, although detergent-free polymer-based methods are also available. nih.govnih.gov
Amphipols are amphipathic polymers that wrap around the transmembrane domain of a protein. They offer excellent stabilization, often greater than detergents, due to multiple binding points and a very slow dissociation rate. researchgate.net A significant drawback is that the strong binding makes it nearly impossible to remove the amphipol, which can interfere with certain functional assays. researchgate.net
Lipid Bicelles are disc-shaped aggregates formed from a mixture of long-chain and short-chain phospholipids. They provide a planar lipid bilayer core that is more native-like than a spherical micelle. helmholtz-munich.de Bicelles are particularly useful in NMR studies and are considered an intermediate between micelles and liposomes in terms of providing a native-like environment. d-nb.info Their primary limitation is their sensitivity to temperature and concentration, which dictates their morphology.
Table 2: Comparative Features of Membrane Mimetics
| Mimetic System | Composition | Environment | Key Advantage | Key Limitation |
|---|---|---|---|---|
| Detergent Micelles | Amphiphilic detergent molecules | Monolayer shell | Efficient solubilization | Non-native environment, can be denaturing. nih.gov |
| Nanodiscs | Lipid bilayer + Scaffold protein | Planar lipid bilayer | Detergent-free, native-like, stable. helmholtz-munich.de | Can require detergents for assembly. nih.gov |
| Amphipols | Amphipathic polymer | Polymer wrap | High stability, slow dissociation. researchgate.net | Difficult to remove, can limit function. researchgate.net |
| Lipid Bicelles | Long- & short-chain lipids | Planar lipid bilayer | More native-like than micelles. helmholtz-munich.de | Sensitive to temperature/concentration. |
The ultimate goal of many biophysical studies is to understand how a membrane protein functions within a cell. This requires a membrane mimetic that preserves not only the protein's structure but also its dynamics and interactions with lipids.
Studies have shown that the dynamic flexibility of membrane proteins is often suppressed in detergent micelles compared to more native-like lipid environments such as bicelles and nanodiscs. d-nb.infonih.gov This reduced internal motion in detergents might be linked to the frequent loss of protein activity. d-nb.info For example, NMR studies have revealed that the conformational exchange in a model protein is significantly higher in bicelles than in micelles or even nanodiscs, indicating that the lipid environment directly impacts protein dynamics. d-nb.infonih.gov
Therefore, while Nonyl-β-D-1-thiomaltoside micelles are an effective tool for initial extraction and purification, transitioning the protein into a more sophisticated mimetic like a nanodisc or bicelle is often crucial for biophysical studies that probe function. These advanced systems better preserve the native lipid-protein interactions and the inherent structural plasticity that are essential for the biological activity of many membrane proteins. nih.gov
Advanced Research and Future Perspectives of Nonyl β D 1 Thiomaltoside in Membrane Protein Science
Novel Methodological Developments Incorporating Nonyl-β-D-1-thiomaltoside for Enhanced Protein Characterization
The distinct properties of Nonyl-β-D-1-thiomaltoside have led to its incorporation into novel and enhanced methodologies for the detailed characterization of membrane proteins. Its effectiveness in maintaining the native conformation and activity of these proteins has been particularly advantageous in high-resolution structural and functional studies.
One significant area of advancement is in the field of X-ray crystallography . The ability of Nonyl-β-D-1-thiomaltoside to form well-ordered and stable protein-detergent micelles is a critical factor in obtaining high-quality crystals of membrane proteins. For some G protein-coupled receptors (GPCRs), which are notoriously challenging to crystallize, Nonyl-β-D-1-thiomaltoside has been shown to provide a more favorable environment compared to other commonly used detergents, leading to successful structure determination.
In the realm of single-particle cryo-electron microscopy (cryo-EM) , Nonyl-β-D-1-thiomaltoside is also proving to be a valuable tool. The size and homogeneity of the micelles it forms can be advantageous for sample preparation, leading to clearer images and higher-resolution reconstructions of membrane protein structures. While cryo-EM can sometimes be performed in detergent-free systems, detergents like Nonyl-β-D-1-thiomaltoside remain crucial for the initial solubilization and purification of many target proteins.
Furthermore, in Nuclear Magnetic Resonance (NMR) spectroscopy of membrane proteins, the choice of detergent is critical. While not as commonly used as some other detergents in this specific application, the properties of Nonyl-β-D-1-thiomaltoside make it a viable option for solubilizing membrane proteins for solution NMR studies, particularly when other detergents fail to maintain the protein's stability or interfere with the spectral quality.
Recent research has also highlighted the utility of Nonyl-β-D-1-thiomaltoside in the study of membrane protein-lipid interactions. By carefully controlling the detergent concentration, researchers can create mixed micelles containing both the detergent and specific lipids, allowing for the investigation of how the lipid environment influences the structure and function of the embedded protein.
Table 1: Physicochemical Properties of Nonyl-β-D-1-thiomaltoside and Other Common Detergents
| Detergent | Abbreviation | Molecular Weight (g/mol) | Critical Micelle Concentration (CMC) (mM) |
|---|---|---|---|
| Nonyl-β-D-1-thiomaltoside | 484.60 | 2.4 | |
| n-Dodecyl-β-D-maltoside | DDM | 510.6 | 0.17 |
| Lauryl Dimethylamine N-oxide | LDAO | 229.4 | 1-2 |
| n-Octyl-β-D-glucopyranoside | OG | 292.37 | 20-25 |
Rational Design and Engineering of Nonyl-β-D-1-thiomaltoside-Based Micellar Systems for Tailored Research Applications
The standard application of Nonyl-β-D-1-thiomaltoside involves its use as a single-component micellar system. However, advanced research is increasingly focusing on the rational design and engineering of more complex, multicomponent systems to better mimic the native cell membrane and to stabilize particularly challenging proteins.
A key strategy in this area is the formation of mixed micelles . By combining Nonyl-β-D-1-thiomaltoside with other detergents, lipids, or amphiphilic molecules, researchers can fine-tune the properties of the micellar environment. For example, the incorporation of cholesterol or its derivatives into Nonyl-β-D-1-thiomaltoside micelles can be crucial for maintaining the stability and function of certain eukaryotic membrane proteins that have a specific requirement for sterols.
Another emerging area is the development of "foldable detergents" which can adopt more compact conformations within the micelle, potentially offering enhanced stability to the embedded protein. nih.gov While not directly based on Nonyl-β-D-1-thiomaltoside, these design principles could inspire the creation of novel thiomaltoside derivatives with improved properties.
Future Directions in Optimizing Detergent Environments for Challenging Membrane Protein Targets
Despite significant progress, the study of many membrane proteins remains a major challenge due to their inherent instability when removed from their native lipid bilayer. The future of membrane protein science will rely on the continued development of novel detergents and optimized detergent-based systems.
One promising avenue of research is the synthesis of new amphiphiles based on the thiomaltoside scaffold . By modifying the length of the alkyl chain, altering the structure of the polar headgroup, or introducing different chemical moieties, it may be possible to create a new generation of detergents with enhanced stabilizing properties for specific classes of membrane proteins.
Furthermore, the integration of computational approaches with experimental screening will likely play a a more significant role in the rational selection and design of detergent systems. Molecular dynamics simulations, for instance, can provide valuable insights into the interactions between a membrane protein and different detergent molecules, helping to predict which detergents are most likely to be successful for a given target.
The development of detergent-free technologies , such as saposin-lipid nanoparticles (Salipro) and native nanodiscs, offers an alternative to traditional detergent-based methods. However, detergents like Nonyl-β-D-1-thiomaltoside will likely continue to play a crucial role in the initial stages of protein extraction and purification before reconstitution into these more native-like environments.
Ultimately, the goal is to create a diverse toolbox of detergents and membrane mimetics that can be tailored to the specific needs of each membrane protein target. Nonyl-β-D-1-thiomaltoside, with its proven track record and potential for further development, is poised to remain a key player in this ongoing endeavor.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis and purification of Nonyl-β-D-1-thiomaltoside to ensure high yield and purity for structural studies of membrane proteins?
- Methodological Answer : The synthesis should follow established protocols for thioglycoside derivatives, incorporating steps like controlled glycosylation reactions and purification via reversed-phase HPLC. Purity can be verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with comparative analysis against reference spectra . For membrane protein applications, ensure the absence of contaminants (e.g., residual solvents) that could interfere with protein stability.
Q. What analytical techniques are most effective for characterizing the critical micelle concentration (CMC) of Nonyl-β-D-1-thiomaltoside, and how do environmental factors (e.g., temperature, pH) influence this parameter?
- Methodological Answer : Use surface tension measurements (e.g., pendant drop tensiometry) or fluorescence-based assays with hydrophobic dyes (e.g., 1,6-diphenyl-1,3,5-hexatriene). Control variables like temperature (via thermostatted cells) and pH (buffered solutions) to assess their impact on CMC. Compare results with literature values for structurally similar detergents .
Q. How should researchers design experiments to evaluate the stability of membrane proteins solubilized with Nonyl-β-D-1-thiomaltoside under cryo-EM conditions?
- Methodological Answer : Perform time-course stability assays using size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to monitor protein aggregation. Include controls with alternative detergents (e.g., DDM) and assess structural integrity via negative-stain EM before transitioning to cryo-EM grids .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in cryo-EM density maps when using Nonyl-β-D-1-thiomaltoside, particularly in flexible regions of membrane proteins?
- Methodological Answer : Combine cryo-EM with complementary techniques like X-ray crystallography or hydrogen-deuterium exchange mass spectrometry (HDX-MS) to validate flexible regions. Optimize detergent concentration during grid preparation to minimize micelle interference. Use advanced computational tools (e.g., flexible fitting algorithms) to model dynamic regions .
Q. How do the biochemical properties of Nonyl-β-D-1-thiomaltoside compare to other maltoside-based detergents in maintaining the functionality of G-protein-coupled receptors (GPCRs)?
- Methodological Answer : Conduct functional assays (e.g., ligand-binding assays, GTPγS binding) for GPCRs solubilized with Nonyl-β-D-1-thiomaltoside versus detergents like Lauryl Maltose Neopentyl Glycol (LMNG). Use SEC-MALS to monitor oligomeric state and thermal shift assays to compare thermal stability .
Q. What methodologies can identify and mitigate batch-to-batch variability in Nonyl-β-D-1-thiomaltoside preparations that affect reproducibility in structural studies?
- Methodological Answer : Implement quality control (QC) protocols, including HPLC-MS for chemical consistency and CMC validation for each batch. Document lot-specific performance in protein solubilization assays and share data via open-access repositories to enable cross-lab comparisons .
Q. How can researchers assess the impact of Nonyl-β-D-1-thiomaltoside on the activity of membrane-bound enzymes compared to lipid bilayer environments?
- Methodological Answer : Use functional reconstitution assays by incorporating enzymes into nanodiscs or liposomes alongside detergent-solubilized systems. Compare kinetic parameters (e.g., , ) and employ single-molecule fluorescence to monitor conformational dynamics .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing discrepancies in cryo-EM resolutions achieved with Nonyl-β-D-1-thiomaltoside across different membrane protein targets?
- Methodological Answer : Apply multivariate regression analysis to correlate detergent properties (e.g., alkyl chain length, CMC) with resolution outcomes. Include variables like protein size, flexibility, and micelle size (measured via DLS). Use open-source software (e.g., RELION, cryoSPARC) for standardized processing .
Q. How can machine learning models improve the selection of Nonyl-β-D-1-thiomaltoside concentrations for optimal protein-detergent complex formation?
- Methodological Answer : Train models on datasets combining detergent properties (e.g., CMC, aggregation number), protein characteristics (e.g., hydrophobicity, molecular weight), and experimental outcomes (e.g., SEC profiles). Validate predictions using high-throughput robotic screening platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
